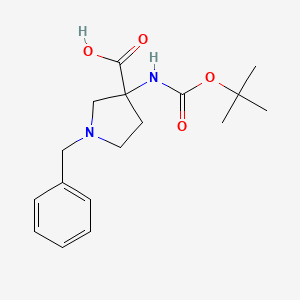

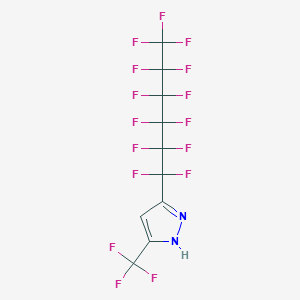

![molecular formula C11H14BrNOS B1390874 (S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide CAS No. 856562-51-1](/img/structure/B1390874.png)

(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

Vue d'ensemble

Description

The compound contains a methylidene group, which in organic chemistry, is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Methylidene groups, for example, are known to undergo various reactions due to the presence of the double bond .Applications De Recherche Scientifique

-

Schiff Bases

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : Schiff bases are used as intermediates for the synthesis of amino acids or as ligands for the preparation of metal complexes . They are formed by the condensation of ketones or aldehydes with a primary amine .

- Methods of Application : These Schiff bases are synthesized from various aldehydes and amines under stirring conditions, catalyst-free, reflux conditions, microwave irradiation and ultrasonic conditions .

- Results or Outcomes : Schiff bases exhibit a series of biological activities which include antimicrobial, anti-inflammatory, antiviral and antioxidant activities .

-

Methylidene Group

- Scientific Field : Organic Chemistry .

- Application Summary : A methylidene group is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .

- Methods of Application : Many organic compounds are named and classified as if they were the result of substituting a methylidene group for two adjacent hydrogen atoms of some parent molecule .

- Results or Outcomes : The distinction between a methylidene group and a methylene group is often important, because the double bond is chemically different from two single bonds .

-

Methylenation Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Methylenation reactions add methylene groups to molecules and often proceed using transition metal methylene complexes . Titanium methylene complexes are excellent for methylenations and have been used in a variety of reactions such as olefin metathesis, polymerisations or olefination of carbonyls .

- Methods of Application : Methylenation reagents include Tebbe’s reagent that can generate a terminally bound mononuclear titanium methylidene, Cp 2 Ti=CH 2, or a methylenation reagent prepared from CH 2 Br 2, Zn and TiCl 4 (with catalytic lead), referred to as ‘CH 2 X 2 -Zn (Pb)-TiCl 4 ’ .

- Results or Outcomes : Researchers from Japan have been interested in the ‘CH 2 X 2 -Zn (Pb)-TiCl 4 ’ methylenation reagent and in particular, deducing the molecular structure of the reactive species .

-

Titanium Methylene Complexes

- Scientific Field : Inorganic Chemistry .

- Application Summary : Titanium methylene complexes are used in methylenations and have been used in a variety of reactions such as olefin metathesis, polymerisations or olefination of carbonyls .

- Methods of Application : The researchers studied the reactivity of multiple combinations of a zinc methylene species and titanium (III or IV) chloride reagents, with and without additional ligands (such as phosphines, amines or ethers) .

- Results or Outcomes : The researchers found that most combinations of reagents resulted in methylene loss via the generation of methane or ethylene, but the combination of TMEDA adducts of the zinc methylene and Ti (III) chloride gave clean conversion to a new titanium methylene species .

-

Zinc Methylene Species

- Scientific Field : Inorganic Chemistry .

- Application Summary : Zinc methylene species are formed by the reaction of CH2X2 with Zn and catalytic lead . These species are key in the preparation of methylenating reagents .

- Methods of Application : The researchers studied the reactivity of multiple combinations of a zinc methylene species and titanium (III or IV) chloride reagents, with and without additional ligands (such as phosphines, amines or ethers) .

- Results or Outcomes : The researchers found that most combinations of reagents resulted in methylene loss via the generation of methane or ethylene, but the combination of TMEDA adducts of the zinc methylene and Ti (III) chloride gave clean conversion to a new titanium methylene species .

-

Transmetallation Event

- Scientific Field : Organometallic Chemistry .

- Application Summary : Transmetallation is a reaction where the metal of a metal organic compound is replaced by a more electropositive metal . In the context of your compound, a reactive titanium methylidene species should form via a transmetallation event between the zinc methylene species and the Ti(III) chloride .

- Methods of Application : The researchers studied the reactivity of multiple combinations of a zinc methylene species and titanium (III or IV) chloride reagents, with and without additional ligands .

- Results or Outcomes : The researchers found that the combination of TMEDA adducts of the zinc methylene and Ti (III) chloride gave clean conversion to a new titanium methylene species .

Propriétés

IUPAC Name |

(NE,S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRVYZUIUHRGAW-NRUITVPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)/N=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

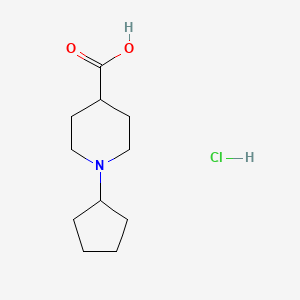

![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)

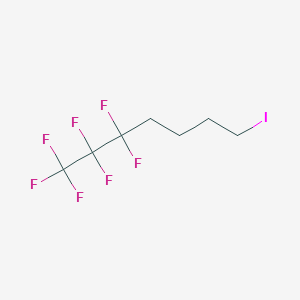

![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)

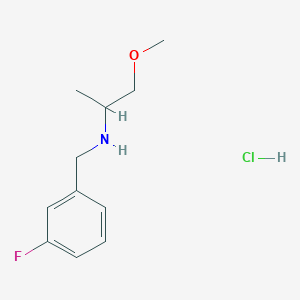

![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)

![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)

![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)

![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)